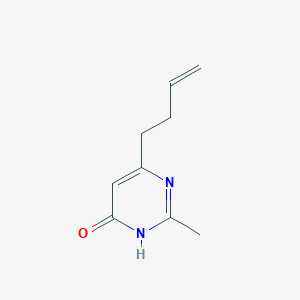

6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-but-3-enyl-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-4-5-8-6-9(12)11-7(2)10-8/h3,6H,1,4-5H2,2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNHDXIJNDNSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case analyses.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring, which is substituted with a butenyl group at the 6-position and a hydroxyl group at the 4-position. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as a therapeutic agent. The compound was tested against common pathogens, yielding the following Minimum Inhibitory Concentrations (MIC):

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 32 |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating broad-spectrum antimicrobial activity .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Apoptosis Induction

A detailed examination of its effects on HeLa cells revealed:

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 40 |

| 40 | 20 | 70 |

At higher concentrations, a significant increase in apoptotic cells was observed, indicating that the compound effectively triggers programmed cell death in cancer cells .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses, which is crucial for both antimicrobial and anticancer activities .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy. Modifications to the pyrimidine ring or substituents at various positions may enhance its biological activity. For instance, compounds with electron-donating groups at specific positions have shown increased potency against COX enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrimidin-4-ol derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Aryl vs. Aliphatic Substituents: Aryl-substituted derivatives (e.g., chlorophenyl, iodophenyl) exhibit higher molecular weights and predicted densities compared to aliphatic analogs, likely due to increased aromaticity and halogen mass .

- Functional Group Diversity: Methoxy and methylthio groups enhance hydrophobicity, while amino or hydroxyl groups improve solubility in polar solvents .

Preparation Methods

General Synthetic Strategy for Substituted Pyrimidin-4-ols

Pyrimidin-4-ol derivatives are commonly synthesized through condensation reactions involving β-dicarbonyl compounds or their equivalents with amidines or guanidine derivatives, followed by selective functionalization at various positions on the pyrimidine ring.

- Key starting materials : β-ketoesters, amidines, or guanidine derivatives.

- Typical reactions : cyclocondensation to form the pyrimidine core, followed by alkylation or allylation to introduce the but-3-en-1-yl side chain.

Specific Preparation Routes for 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol

While direct literature on the exact compound is limited, analogous synthetic routes for pyrimidine derivatives with alkyl or alkenyl substitutions at the 6-position provide a foundation:

Synthesis via Alkylation of 2-methylpyrimidin-4-ol

- Step 1 : Synthesis of 2-methylpyrimidin-4-ol core by cyclocondensation of appropriate β-dicarbonyl compounds with guanidine derivatives.

- Step 2 : Introduction of the but-3-en-1-yl substituent at the 6-position via nucleophilic substitution or cross-coupling reactions such as:

- Allylation using but-3-en-1-yl halides (e.g., bromide or chloride) under basic conditions.

- Transition-metal catalyzed coupling (e.g., Suzuki or Heck coupling) if the pyrimidine core is halogenated at the 6-position.

Functional Group Transformations

- Hydroxylation at the 4-position can be achieved by selective oxidation or direct synthesis from hydroxylated precursors.

- Methylation at the 2-position is typically introduced during the initial cyclocondensation step using methyl-substituted β-ketoesters.

Representative Synthetic Example from Related Pyrimidine Derivatives

A related synthetic pathway is described in the synthesis of 7-chloro-2-(3-chloropropyl)-5-methyl-triazolo[1,5-a]pyrimidines, which shares structural similarity to substituted pyrimidines:

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclocondensation of aminoguanidine with γ-butyrolactone to form triazole intermediate | Reflux in pyridine, 10 h | 40 |

| 2 | Condensation with ethyl acetoacetate in acetic acid reflux | 30 h reflux | 88 (after ammonia treatment) |

| 3 | Chlorination with phosphorus oxychloride | Reflux, 3 h | 94 |

| 4 | Nucleophilic substitution with amines | 50°C, 3 h | 87-93 |

| 5 | Further functionalization (e.g., thiolation, aminomethylation) | Various | 45-85 |

This sequence illustrates the multi-step preparation involving cyclization, chlorination, and nucleophilic substitution that can be adapted for preparing this compound by replacing the nucleophiles with appropriate allylating agents.

Alternative Methods and Catalytic Approaches

- Microwave-assisted synthesis : Microwave irradiation has been shown to accelerate pyrimidine ring formation and functionalization steps, improving yields and reducing reaction times.

- Transition-metal catalysis : Palladium-catalyzed cross-coupling reactions (Suzuki, Heck) facilitate the introduction of alkenyl side chains such as but-3-en-1-yl groups onto halogenated pyrimidine intermediates.

- Biginelli condensation : Although typically used for dihydropyrimidinones, modified Biginelli-like condensations can be adapted for pyrimidin-4-ol derivatives with appropriate aldehydes and β-ketoesters.

Characterization and Purification

- Purification : Recrystallization from ethanol, ethyl acetate, or cyclohexane mixtures is standard.

- Characterization : Confirmed by IR spectroscopy, ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis to verify substitution patterns and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + Alkylation | Cyclization of β-ketoesters + guanidine, then allylation | Pyridine reflux, base-mediated alkylation with but-3-en-1-yl halides | Straightforward, moderate yields | Requires multi-step purification |

| Halogenation + Pd-catalyzed Coupling | Halogenate pyrimidine, then Pd-catalyzed coupling with alkenyl boronates | Phosphorus oxychloride; Pd catalyst, base, solvent | High selectivity, good yields | Requires expensive catalysts |

| Microwave-assisted synthesis | Microwave heating for ring formation and substitution | Microwave reactor, shorter times | Faster reactions, cleaner products | Requires specialized equipment |

| Modified Biginelli condensation | Multi-component condensation with aldehydes and β-ketoesters | Acid catalysis, reflux | One-pot synthesis potential | Limited to certain substituents |

Research Findings and Notes

- No direct patent or article explicitly details the preparation of this compound, but the synthetic strategies for closely related pyrimidine derivatives provide a reliable framework.

- The choice of method depends on available starting materials, desired purity, and scale.

- Functionalization at the 6-position with an allyl group is efficiently achieved via nucleophilic substitution of halogenated intermediates or Pd-catalyzed cross-coupling.

- Characterization data such as melting points, NMR chemical shifts, and mass spectra are essential to confirm the structure and substitution pattern.

Q & A

Q. What synthetic methodologies are recommended for 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol, and how can purity be optimized?

- Methodology :

- Stepwise Synthesis : Start with a pyrimidine core (e.g., 4-hydroxypyrimidine) and introduce substituents via nucleophilic substitution or coupling reactions. For example, the alkenyl group (but-3-en-1-yl) can be introduced using palladium-catalyzed cross-coupling or alkylation under inert conditions (e.g., argon atmosphere) .

- Purification : Use column chromatography with polar/non-polar solvent gradients (e.g., n-pentane:ethyl acetate = 2:3) to isolate the compound. Monitor purity via TLC (Rf ~0.12 under UV/KMnO4) .

- Yield Optimization : Control reaction time (e.g., 24-hour reflux) and stoichiometry (3:1 molar ratio of nucleophile to pyrimidine precursor) .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm substituent positions. For instance, the hydroxyl group at C4 shows a downfield shift (~10–12 ppm), while the alkenyl protons (C6) exhibit coupling constants (J = 10–12 Hz) indicative of cis/trans isomerism .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated for : 164.09 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding interactions (e.g., O–H···N between C4-OH and adjacent pyrimidine nitrogen) .

Q. What are the key reactivity trends of the alkenyl and hydroxyl groups in this compound?

- Methodology :

- Alkenyl Group : The but-3-en-1-yl chain undergoes electrophilic addition (e.g., bromination) or oxidation (e.g., epoxidation with ) .

- Hydroxyl Group : Participate in hydrogen bonding (critical for biological interactions) or act as a leaving group under Mitsunobu conditions (e.g., substitution with triphenylphosphine/DIAD) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in derivatizing this compound?

- Methodology :

- Kinetic vs. Thermodynamic Control : Use low-temperature conditions (-78°C) with strong bases (e.g., LDA) to favor kinetic products (e.g., C2-methyl group directing electrophiles to C5). At room temperature, bulkier substituents (e.g., alkenyl at C6) may sterically hinder certain positions .

- Catalytic Effects : Test Lewis acids (e.g., ZnCl) to enhance electrophilic substitution at specific sites .

Q. What computational tools can predict the bioactivity of derivatives of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like dihydrofolate reductase). The hydroxyl group’s hydrogen-bonding capability and the alkenyl chain’s hydrophobicity can be optimized for binding affinity .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents (e.g., -NO at C5) lower LUMO energy, enhancing electrophilicity .

Q. How can structural analogs be designed to improve metabolic stability without compromising activity?

- Methodology :

- Isosteric Replacement : Replace the alkenyl group with cyclopropyl (to reduce oxidation) or fluorinated moieties (to enhance bioavailability). Compare values in enzymatic assays .

- Prodrug Strategies : Mask the hydroxyl group as an ester (e.g., acetyl or pivaloyl) to improve membrane permeability, then monitor hydrolysis rates in plasma .

Q. What analytical techniques resolve contradictions in reported biological activity data?

- Methodology :

- Dose-Response Curves : Perform in vitro assays (e.g., MIC testing against S. aureus) across multiple concentrations (0.1–100 µM) to identify true efficacy vs. assay artifacts .

- Meta-Analysis : Compare structural analogs (e.g., 6-(4-methoxyphenyl)pyrimidin-4-ol vs. 6-(trifluoromethyl) derivatives) to isolate substituent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.